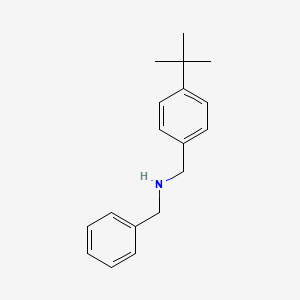

Benzyl-(4-tert-butyl-benzyl)-amine

Description

Overview of Tertiary Amine Chemistry in Contemporary Organic Synthesis

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three organic groups. purkh.com This structural feature, which lacks a direct nitrogen-hydrogen bond, imparts unique chemical properties that distinguish them from primary and secondary amines. fiveable.melibretexts.org The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. purkh.comfiveable.me

In modern organic synthesis, tertiary amines are indispensable. They are frequently employed as catalysts in reactions such as alkylation and acylation. fiveable.me Their nucleophilic nature is harnessed in substitution reactions, where they attack electrophilic centers to form new chemical bonds. fiveable.me Furthermore, the development of advanced synthetic methodologies, including Buchwald-Hartwig cross-coupling and reductive amination, has expanded the toolkit for synthesizing complex tertiary amines. amerigoscientific.comorganic-chemistry.org These methods offer efficient and selective pathways to construct carbon-nitrogen bonds, which are fundamental to the architecture of many biologically active molecules and functional materials. ijrpr.comnumberanalytics.com

Structural Features and Unique Aspects of Benzyl-(4-tert-butyl-benzyl)-amine within Benzylamine (B48309) Scaffolds

This compound, with the chemical formula C18H23N, possesses a distinct molecular architecture. nih.gov It is a dibenzylamine (B1670424), meaning two benzyl-type groups are attached to a central nitrogen atom. One of these is a standard benzyl (B1604629) group (C6H5CH2-). The other is a 4-tert-butylbenzyl group, where a bulky tert-butyl group is attached at the para position of the benzene (B151609) ring.

This specific substitution pattern confers several unique characteristics to the molecule. The presence of two aromatic rings provides a degree of rigidity and specific spatial orientation. The tert-butyl group, being large and sterically demanding, can influence the molecule's conformation and its interactions with other molecules. This steric hindrance can affect the accessibility of the nitrogen's lone pair, potentially modulating its reactivity and basicity compared to simpler dibenzylamines.

The benzylamine scaffold itself is a significant structural motif in medicinal chemistry and organic synthesis. wikipedia.orgontosight.ai Benzylamines are known to interact with various biological targets and are precursors to many pharmaceuticals. chemicalbook.comsinocurechem.com The incorporation of a tert-butyl group, as seen in related compounds like 4-tert-butylbenzylamine (B181582), can be a strategic design element in drug discovery, potentially enhancing a molecule's metabolic stability or modifying its binding affinity to a biological target. ontosight.ai

Research Significance and Future Directions in Amine-Based Chemical Systems

The study of amine-based chemical systems is a vibrant and rapidly advancing area of research. Amines are central to the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com The development of new amine-based compounds and synthetic methods is driven by the need for more efficient, selective, and sustainable chemical processes. ijrpr.comnumberanalytics.com

Future research in this field is expected to focus on several key areas. The development of novel catalysts for C-N bond formation remains a high priority, with an emphasis on using earth-abundant metals and environmentally benign reaction conditions. numberanalytics.com Furthermore, there is growing interest in the application of amine-based systems in materials science for the creation of functional polymers, sensors, and catalysts. ijrpr.com

In the context of environmental applications, amine-based solvents are crucial for carbon capture technologies. mdpi.comacs.org Research is ongoing to develop new amine formulations that have higher CO2 absorption capacity, lower regeneration energy, and improved stability. mdpi.comresearchgate.net The multiphase chemistry of atmospheric amines and their role in aerosol formation is another critical area of investigation with implications for climate science. bohrium.com

Role of Amine Building Blocks in Advanced Organic Synthesis

Amine-containing molecules are fundamental building blocks in the construction of complex organic structures. amerigoscientific.comijrpr.com Their versatility allows them to be incorporated into a wide variety of molecular frameworks, making them indispensable in the synthesis of natural products, pharmaceuticals, and other fine chemicals. ijrpr.comnumberanalytics.com

The process of introducing an amine group into a molecule, known as amination, is a cornerstone of organic synthesis. numberanalytics.com Methods such as reductive amination and nucleophilic substitution are routinely used to create primary, secondary, and tertiary amines. amerigoscientific.comnumberanalytics.com The development of more sophisticated amination reactions, often utilizing transition metal catalysts, has enabled chemists to forge C-N bonds with unprecedented control and efficiency. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-18(2,3)17-11-9-16(10-12-17)14-19-13-15-7-5-4-6-8-15/h4-12,19H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIIZCYQKNQHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Tert Butyl Benzyl Amine

Classical Approaches to Tertiary Amine Synthesis

Traditional methods for synthesizing secondary amines like Benzyl-(4-tert-butyl-benzyl)-amine often involve well-established reactions that have been refined over decades. These methods, while sometimes lacking the efficiency and sustainability of modern techniques, form the foundational principles of amine synthesis.

Reductive Amination Strategies for Amine Formation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. In the context of this compound, this typically involves the reaction of 4-tert-butylbenzaldehyde (B1265539) with benzylamine (B48309).

The process can be carried out directly, where the aldehyde, amine, and a reducing agent are mixed in a single pot, or indirectly, where the imine is first isolated and then reduced. A study on the synthesis of a butenafine (B35027) analogue, which shares structural similarities, highlighted the effectiveness of reductive amination. scispace.comresearchgate.net Different solvents and reducing agents were compared, with 1,2-dichloroethane (B1671644) at 40°C yielding 75% of the product and sodium borohydride (B1222165) (NaBH₄) with a silica (B1680970) chloride catalyst at 25°C providing a 50% yield. scispace.comresearchgate.net Another variation of this method employs sodium triacetoxyborohydride (B8407120) as the reducing agent, which successfully produced a related compound, 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine, with a 70% yield. mdpi.com

A catalyst-free approach using ammonium (B1175870) formate (B1220265) and a Hantzsch ester has also been reported for the reductive amination of aromatic aldehydes, offering a milder alternative. rsc.org Furthermore, automated synthesis platforms have demonstrated the reductive amination of 4-(tert-butyl)benzaldehyde, yielding the desired secondary amine, albeit in a modest 33% yield. rsc.org

Table 1: Comparison of Reductive Amination Conditions

| Reactants | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-butylbenzaldehyde, 4-tert-butylbenzylamine (B181582) | - | - | 1,2-dichloroethane | 40 | 75 | scispace.comresearchgate.net |

| 4-tert-butylbenzaldehyde, 4-tert-butylbenzylamine | NaBH₄ | Silica chloride | - | 25 | 50 | scispace.comresearchgate.net |

| 1-benzyl-4-piperidone, 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | - | THF | Room Temp | 70 | mdpi.com |

| 4-(tert-butyl)benzaldehyde, Benzylamine | - | - | - | - | 33 | rsc.org |

Direct N-Alkylation Pathways Utilizing Halide or Related Precursors

Direct N-alkylation involves the reaction of an amine with an alkyl halide. To synthesize this compound, this would typically involve reacting benzylamine with 4-tert-butylbenzyl bromide or a similar halide. This method is straightforward but can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts as byproducts. ijcr.info

Research has shown that the selective mono-alkylation of primary amines can be achieved by using amine hydrobromides and alkyl bromides under controlled conditions. researchgate.net This strategy relies on the principle that the reactant primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and less reactive. researchgate.net Another study detailed the synthesis of a related compound, 4-acetylamino-3-tert.butyl-N-cyclohexyl-N-methyl-benzylamine, by reacting N-methyl-cyclohexylamine with 4-acetylamino-3-tert.butyl-benzyl bromide in chloroform (B151607).

Table 2: Examples of N-Alkylation Reactions

| Amine | Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Benzylamine·HBr | n-Butylbromide | Triethylamine | DMF | 20-25°C | N-Butylbenzylamine | researchgate.net |

| N-methyl-cyclohexylamine | 4-acetylamino-3-tert.butyl-benzyl bromide | - | Chloroform | Reflux, 1.5h | 4-acetylamino-3-tert.butyl-N-cyclohexyl-N-methyl-benzylamine |

Variations of Mannich-Type Reactions Leading to Amine Structures

The Mannich reaction is a three-component condensation reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton. wikipedia.orglibretexts.orgtaylorandfrancis.comorgoreview.com The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the acidic compound. wikipedia.orglibretexts.orgadichemistry.com While the classic Mannich reaction typically yields a β-amino-carbonyl compound, variations of this reaction can be adapted for the synthesis of other amine structures. wikipedia.orglibretexts.orgtaylorandfrancis.comorgoreview.com For the synthesis of this compound, a modified Mannich-type approach could theoretically be devised, although it is not the most direct or common method.

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern protocols often utilize catalysts to achieve high selectivity and yield under milder reaction conditions.

Catalytic Hydrogenation Approaches for N-Benzyl Amine Synthesis

Catalytic hydrogenation is a powerful technique for the synthesis of amines, often from nitriles or through the reduction of imines formed in situ. For instance, the catalytic hydrogenation of benzonitrile (B105546) is a common route to produce benzylamine. google.comresearchgate.net This process can be extended to synthesize more complex benzylamines. A patent describes a process for preparing benzylamine by the catalytic hydrogenation of phenylmethyl nitrile using a skeleton nickel main catalyst, achieving a yield of over 98%. google.com

The deprotection of N-benzyl groups via catalytic hydrogenation is another relevant application, often employing a palladium-on-carbon (Pd/C) catalyst. acs.org This method's efficiency can be enhanced by using a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon. acs.org

Table 3: Catalytic Hydrogenation for Amine Synthesis

| Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylmethyl nitrile | Skeleton Nickel | Ethanol | 50-80°C, 4.0-6.0 MPa | Benzylamine | >98 | google.com |

| Benzonitrile | Co/N-SiC | - | - | Dibenzylamine (B1670424) | - | d-nb.info |

Transition Metal-Catalyzed Amination Routes for C-N Bond Formation

Transition metal-catalyzed reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, offering highly efficient and selective pathways. acs.orgrsc.orgnih.govresearchgate.netresearchgate.net These methods often involve the direct amination of C-H bonds or cross-coupling reactions. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are at the forefront of these techniques, although they typically require pre-functionalized substrates. nih.gov More recent developments focus on direct C-H amination, which is more atom-economical. acs.org Rhodium and iridium catalysts have shown significant promise in catalyzing direct C-H amination reactions using organic azides as the nitrogen source. acs.orgresearchgate.net

Nickel-catalyzed N-alkylation of amines with alcohols, operating via a "hydrogen borrowing" strategy, presents another sustainable route. rug.nl This method has been successfully applied to a wide range of anilines and benzyl (B1604629) alcohols, including 4-tert-butylbenzyl alcohol, with excellent yields. rug.nl

Table 4: Transition Metal-Catalyzed Amination Reactions

| Amine | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | 4-tert-butylbenzyl alcohol | Ni(COD)₂ / KOH | KOH | CPME | 140°C, 18h | 92 | rug.nl |

| Primary Amine | Aryl Bromide | Pd(OAc)₂ / (rac)-BINAP | - | - | - | - | cmu.edu |

Photocatalytic and Electrosynthetic Methodologies for Amine Production

Modern synthetic chemistry is increasingly moving towards greener and more sustainable methods for the production of amines. Photocatalysis and electrosynthesis represent two such cutting-edge approaches that utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalytic Synthesis:

While direct photocatalytic synthesis of this compound is not extensively documented, the principles can be inferred from related reactions. The photocatalytic synthesis of secondary amines can be achieved through the reductive coupling of an imine, which is a key intermediate. For instance, the imine formed from 4-tert-butylbenzaldehyde and benzylamine can be reduced photocatalytically. This process typically involves a photocatalyst, such as an iridium complex or an organic dye, which, upon light absorption, initiates an electron transfer cascade. snnu.edu.cn

A plausible pathway involves the single-electron reduction of the imine to form a radical anion, which is then protonated to yield an α-amino radical. snnu.edu.cn This radical can then be further reduced and protonated to afford the final secondary amine. The use of a hydrogen atom transfer (HAT) catalyst in conjunction with an organic photocatalyst has also been reported for the α-C−H alkylation of unmasked primary amines, which represents another potential, though less direct, route. researchgate.netresearchgate.net

Electrosynthesis:

Electrosynthesis offers a clean and efficient alternative for amine production, avoiding the need for chemical oxidants or reductants. A notable example is the electrosynthesis of benzyl-tert-butylamine, a structurally similar compound. uva.nl This process can be adapted for this compound. The synthesis involves the selective oxidation of a suitable precursor, such as 4-tert-butylbenzyl alcohol, at the anode to form 4-tert-butylbenzaldehyde. This aldehyde can then undergo reductive amination with benzylamine at the cathode to yield the target secondary amine. uva.nl

Key to the success of this electrochemical approach is the use of specific electrode materials and the control of the electrochemical potential. For instance, a nickel oxyhydroxide (NiOOH) catalyst has been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde. uva.nl The subsequent reductive amination can be optimized on electrodes made of materials like silver or lead. uva.nl In situ spectroscopic techniques, such as FTIR, can be employed to monitor the formation of key intermediates like the imine during the electrolysis. uva.nl

Flow Chemistry Approaches for Enhanced Synthetic Efficiency

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of secondary amines, including potentially this compound, can be significantly enhanced using flow reactors.

Reductive amination is particularly well-suited for flow chemistry. researchgate.net A typical setup involves pumping a solution of the aldehyde (4-tert-butylbenzaldehyde) and the amine (benzylamine) through a heated reactor coil. The initially formed imine can then be passed through a packed-bed reactor containing a heterogeneous hydrogenation catalyst, such as palladium on carbon (Pd/C) or a copper-based catalyst, under a stream of hydrogen gas. researchgate.netmdpi.com This continuous process allows for the efficient and safe production of the secondary amine with high throughput.

The use of an oscillatory plug flow reactor (OFP) has also been demonstrated for heterogeneous catalytic reductive aminations, which can handle slurries and suspensions effectively, further expanding the scope of flow chemistry in amine synthesis. rsc.org Flow systems also allow for the straightforward implementation of multi-step reaction sequences. For instance, the initial formation of the aldehyde from an alcohol precursor via oxidation can be integrated into a continuous flow process, followed immediately by reductive amination. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The primary route to this compound is reductive amination, which involves two key steps: the formation of an imine intermediate and its subsequent reduction.

Elucidation of Reaction Intermediates and Transition States

The subsequent reduction of the imine is the step that leads to the final secondary amine. In photocatalytic and electrosynthetic methods, this reduction can involve radical intermediates. For example, single-electron transfer to the imine can generate a radical anion. snnu.edu.cn Protonation of this species would then yield an α-amino radical. The transition states for these radical-mediated steps can be computationally modeled to understand the stereoselectivity of the reaction, especially in asymmetric synthesis. acs.orgcam.ac.uk In catalytic hydrogenations, the imine adsorbs onto the catalyst surface, where it is reduced by hydrogen.

Kinetic Studies of Formation Pathways and Rate-Determining Steps

Kinetic studies of reductive amination reactions reveal that the rate-determining step can vary depending on the reaction conditions and the specific substrates. In many cases, the dehydration of the carbinolamine to the imine is the slowest step. tandfonline.com The rate of this step can be influenced by the pH of the reaction medium.

For the N-alkylation of benzylamine with a 4-tert-butylbenzyl halide, which is an alternative synthetic route, the reaction follows second-order kinetics, typical of an S(_N)2 reaction. However, the situation is often complicated by the fact that the product, this compound, is also a nucleophile and can compete with the starting benzylamine for the alkylating agent, leading to the formation of a tertiary amine. Kinetic modeling can help to understand and control the selectivity of this reaction. researchgate.net

Influence of Reaction Conditions on Reaction Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Table 1: Influence of Reaction Parameters on Secondary Amine Synthesis

| Parameter | Effect on Yield and Selectivity |

|---|---|

| Catalyst | The choice of catalyst is critical. In reductive amination, palladium on carbon (Pd/C) is a common and effective catalyst. tandfonline.com The loading and particle size of the metal on the support can influence both activity and selectivity. tandfonline.com For photocatalytic methods, the type of photocatalyst (e.g., iridium complexes) and any co-catalysts determine the reaction efficiency. researchgate.net |

| Solvent | The solvent plays a crucial role in imine formation and the subsequent reduction. Polar solvents can facilitate the initial condensation step. tandfonline.com In N-alkylation reactions, polar aprotic solvents like DMF or DMSO can enhance the reaction rate. researchgate.net The use of deep eutectic solvents has also been explored as a green alternative. mdpi.com |

| Temperature | Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of side products. tandfonline.com Optimal temperature needs to be determined for each specific synthetic method. |

| Pressure | In catalytic hydrogenations, hydrogen pressure is a key parameter. Higher pressures can increase the rate of reduction but may also lead to over-reduction of other functional groups if present. tandfonline.com |

| pH | The pH of the reaction medium is particularly important for reductive amination. The formation of the imine from the carbinolamine is acid-catalyzed, but a too low pH will protonate the amine nucleophile, rendering it unreactive. A slightly acidic pH is often optimal. tandfonline.com |

| Base | In N-alkylation reactions using a benzyl halide, the choice of base is crucial for selectivity. A hindered base can selectively deprotonate the primary amine without significantly deprotonating the resulting secondary amine, thus minimizing the formation of the tertiary amine by-product. researchgate.net |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and selectivity, paving the way for its efficient and sustainable production.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylbenzaldehyde |

| Benzylamine |

| Benzyl-tert-butylamine |

| 4-tert-butylbenzyl alcohol |

| N-(4-tert-butylbenzylidene)benzenamine |

| Palladium on carbon (Pd/C) |

| Iridium complex |

| Nickel oxyhydroxide (NiOOH) |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

Chemical Reactivity and Transformations of Benzyl 4 Tert Butyl Benzyl Amine

Nucleophilic Reactivity and Derivatization Strategies

As a secondary amine, Benzyl-(4-tert-butyl-benzyl)-amine exhibits characteristic nucleophilic properties, readily reacting with a variety of electrophilic species. This reactivity allows for the synthesis of a wide range of derivatives, including complex ammonium (B1175870) salts and products of reactions with carbonyl compounds.

Formation of Quaternary Ammonium Salts and Ionic Liquids

Quaternary ammonium salts are compounds with a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org They are synthesized through the alkylation of tertiary amines, a process known as quaternization. wikipedia.org this compound, being a secondary amine, can be converted into a tertiary amine via N-alkylation, which can then be further alkylated to form a quaternary ammonium salt.

The quaternization process is well-documented for benzyl (B1604629) halides reacting with tertiary amines. wikipedia.orggoogle.comgoogleapis.com For instance, 4-tert-butylbenzyl chloride is a known quaternizing agent. google.comgoogleapis.com The reaction to form a quaternary ammonium salt from a tertiary amine and a benzyl halide is often carried out in water or a water-containing organic solvent to improve reaction rates and yields. google.comgoogleapis.com The general synthesis involves the reaction of a tertiary amine with a benzyl halide, such as benzyl chloride. wikipedia.org

While specific studies on the direct quaternization of this compound are not prevalent, its structural components are active in such reactions. The general method for forming quaternary ammonium salts from tertiary amines and benzyl halides is outlined below.

| Reactants | Product Type | Relevant Information |

| Tertiary Amine + Benzyl Halide | Quaternary Ammonium Salt | The reaction, known as quaternization, is a standard method for synthesizing these salts. wikipedia.org |

| Tertiary Amine + 4-tert-butylbenzyl chloride | Quaternary Ammonium Salt | 4-tert-butylbenzyl chloride is an effective agent for this transformation. google.comgoogleapis.com |

| This compound + Alkyl Halide | Tertiary Amine | Initial N-alkylation would be required before quaternization. |

| Resulting Tertiary Amine + Benzyl Halide | Quaternary Ammonium Salt | Subsequent reaction would yield the final quaternary ammonium product. |

Reactions with Electrophilic Reagents and Carbonyl Compounds

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, attacking electron-deficient centers. This includes reactions with a variety of electrophilic reagents and carbonyl compounds.

Secondary amines like this compound are known to react with electrophiles such as acyl chlorides (RCOCl) and aldehydes (RCHO). organic-chemistry.org The reaction with an acyl chloride would yield an N,N-disubstituted amide. The reaction with an aldehyde or ketone, under reductive amination conditions, can lead to the formation of a tertiary amine.

Studies on similar benzyl amines demonstrate their reactivity. For example, N-substituted benzyl amines react with benzyl bromide in a second-order nucleophilic substitution (SN2) type mechanism. researchgate.net Furthermore, the reaction of bromomethyl intermediates with related secondary amines like 1-(4-(tert-butyl)phenyl)-N-methylmethanamine proceeds to form tertiary amines. mdpi.com

Oxidation and Reduction Pathways

The chemical structure of this compound, featuring two benzylic C-H bonds and a secondary amine group, makes it susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

Oxidative Transformations to Imines, Amine Oxides, or Related Species

The oxidation of benzylamines can lead to several products, most notably imines. The oxidative coupling of primary benzylamines to form N-benzylidenebenzylamines is a well-established transformation that can be achieved using various catalytic systems, including metal-free organocatalysts under an oxygen atmosphere. researchgate.netnih.gov For example, the oxidative coupling of 4-tert-butylbenzylamine (B181582) has been shown to produce N-(p-(tert-Butyl)benzylidene)-p-(tert-butyl)benzylamine in high yield. nih.govacs.org

Secondary benzylic amines can be selectively oxidized to nitrones, which are N-oxides of imines. This transformation can be achieved using hydrogen peroxide (H₂O₂) as the oxidant, often without the need for a metal catalyst. acs.org This method shows chemoselectivity, allowing for the oxidation of secondary amines in the presence of tertiary amines. acs.org

Furthermore, under specific electrochemical conditions, the benzylic C–N bond can undergo oxidative cleavage. For instance, the electrochemical oxidation of 4-tert-butylbenzylamine results in the formation of 4-(tert-butyl)benzaldehyde. mdpi.com

| Starting Material | Reagent/Condition | Product | Yield |

| 4-tert-butylbenzylamine | Salicylic Acid Derivative, O₂ | N-(p-(tert-Butyl)benzylidene)-p-(tert-butyl)benzylamine | 88% acs.org |

| 4-tert-butylbenzylamine | Electrochemical Oxidation | 4-(tert-butyl)benzaldehyde | 79% mdpi.com |

| Benzylic Secondary Amines | H₂O₂ in MeOH or CH₃CN | Nitrones | Good yields acs.org |

Reductive Cleavage and Hydrogenolysis Studies of C-N Bonds

The C-N bonds in benzylamines can be cleaved under reductive conditions, a process known as hydrogenolysis or debenzylation. This reaction is synthetically useful for the deprotection of amines. organic-chemistry.org Catalytic transfer hydrogenation (CTH) is an effective method for the N-debenzylation of tertiary benzylamines. This method can be highly chemoselective, allowing for the cleavage of N-benzyl groups in the presence of other reducible functional groups like benzyl ethers, which is noteworthy as O-debenzylation is often considered more facile. The use of 10% Pd-C with 1,4-cyclohexadiene (B1204751) as a hydrogen donor in the presence of acetic acid has been shown to be effective for this selective transformation. Although these studies focus on tertiary amines, the methodology is relevant for the reductive cleavage of the C-N bonds in this compound, which would yield toluene (B28343) and 4-tert-butylbenzylamine or benzylamine (B48309) and 4-tert-butyltoluene (B18130) depending on which C-N bond is cleaved.

C-H Activation Studies Involving this compound

C-H activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. The benzyl groups in this compound are prime candidates for such transformations, particularly at the ortho positions of the aromatic rings.

Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines has been demonstrated for the synthesis of isoquinolines. organic-chemistry.orgnih.gov In these reactions, the free amine acts as a directing group, facilitating the C-H activation at the ortho-position of the benzyl ring in a redox-neutral process. organic-chemistry.orgnih.gov This approach avoids the need for an external oxidant. While these studies utilize primary amines, the fundamental principle of amine-directed C-H activation is applicable to the benzyl moieties within this compound.

Another strategy for C-H functionalization involves the use of thianthrenium salts. acs.org This method allows for site-selective C-H functionalization of arenes in a two-step, one-pot process, which could potentially be applied to the aromatic rings of this compound to introduce various functional groups. acs.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Feature |

| C-H Annulation | [Ru(p-cymene)Cl₂]₂, AgOTf | Primary Benzylamines | Isoquinolines | Free amine as directing group; redox-neutral. organic-chemistry.orgnih.gov |

| C-H Functionalization | Thianthrene S-oxide (TTS), Pd-catalyst | Arenes | Functionalized Arenes | Site-selective functionalization via thianthrenium salts. acs.org |

Supramolecular Interactions and Self-Assembly Studies Involving the Amine Moiety

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the supramolecular interactions and self-assembly of this compound. While the fundamental chemical and physical properties of this compound are documented, dedicated studies into its non-covalent interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, and how these interactions might drive the formation of larger, organized supramolecular structures, have not been reported.

The structural features of this compound, which include two aromatic rings and a secondary amine group, suggest the potential for various non-covalent interactions. The amine group can act as a hydrogen bond donor and acceptor. The phenyl and 4-tert-butylphenyl rings could participate in π-π stacking and hydrophobic interactions. The bulky tert-butyl group likely introduces significant steric considerations that would influence any self-assembly process.

In the broader context of chemical research, studies on similar molecules often reveal intricate supramolecular behaviors. For instance, research on other secondary amines and benzyl derivatives has demonstrated their capacity to form well-defined supramolecular architectures through a network of non-covalent bonds. These studies often employ techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to elucidate the specific interactions at play. However, such detailed investigations have not been specifically applied to or reported for this compound.

Therefore, a detailed analysis of the supramolecular chemistry of this compound, including data on interaction geometries, bond strengths, and the morphology of any self-assembled structures, remains an area for future research. Without experimental or theoretical data, any discussion of its supramolecular behavior would be purely speculative.

Role in Catalysis and Ligand Design

Application as a Ligand in Transition Metal Catalysis

The nitrogen atom in Benzyl-(4-tert-butyl-benzyl)-amine possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The steric hindrance provided by the bulky tert-butyl group and the two benzyl (B1604629) moieties could play a crucial role in stabilizing metal centers and influencing the selectivity of catalytic reactions.

Synthesis and Characterization of Metal-Amine Complexes

The synthesis of metal complexes involving secondary amine ligands is a well-established area of coordination chemistry. Typically, these complexes are formed by reacting the amine with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent.

While specific reports on the synthesis of metal complexes with this compound are scarce, the general methodology for forming such complexes is understood. For instance, studies have detailed the synthesis and characterization of transition metal complexes with various Schiff base ligands derived from amines and aldehydes, as well as with other substituted benzylamine (B48309) derivatives. researchgate.netnih.govekb.egresearchgate.netnahrainuniv.edu.iq The characterization of these hypothetical complexes would likely involve standard techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to understand the solution-phase behavior, and infrared (IR) spectroscopy to confirm the coordination of the amine to the metal center.

Table 1: Conceptualized Synthesis of a Palladium(II) Complex with this compound

| Reactants | Solvent | Conditions | Hypothetical Product |

| This compound, PdCl₂(CH₃CN)₂ | Toluene (B28343) | Room Temperature | Dichloro-bis(this compound)palladium(II) |

This table illustrates a plausible synthetic route to a palladium(II) complex, a common metal used in cross-coupling reactions. The characterization would be essential to confirm the coordination mode and geometry of the resulting complex.

Catalytic Activity in Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

The steric and electronic properties of this compound suggest its potential as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (C-N bond formation) and Suzuki-Miyaura coupling (C-C bond formation). The bulky nature of the ligand could promote reductive elimination, a key step in many cross-coupling catalytic cycles.

Research on other sterically hindered amine ligands has shown their effectiveness in promoting challenging cross-coupling reactions. For example, N-heterocyclic carbene (NHC) ligands with bulky substituents have demonstrated high efficiency in various palladium-catalyzed cross-coupling reactions. While not a direct analogue, the principle of using sterically demanding ligands to enhance catalytic activity is relevant. The tert-butyl group, in particular, has been shown to be pivotal in achieving high levels of enantioselectivity in certain catalytic strategies due to its steric influence. nih.gov

Role in Asymmetric Catalysis (if a chiral derivative is conceptualized)

The parent this compound is achiral. However, the synthesis of a chiral derivative, for instance, by introducing a stereocenter on one of the benzylic carbons, could open avenues for its use in asymmetric catalysis. Chiral amine ligands are crucial in a variety of enantioselective transformations, including asymmetric hydrogenation and transfer hydrogenation.

The development of chiral ligands for asymmetric catalysis is a major focus of modern synthetic chemistry. nih.govnih.govrsc.orgyoutube.com For example, chiral bisphosphine ligands and hybrid NH2-benzimidazole ligands have been successfully employed in rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various prochiral substrates, achieving high enantioselectivities. nih.govnih.gov A conceptualized chiral version of this compound could potentially coordinate to a metal center and create a chiral environment, enabling the stereoselective synthesis of valuable chiral molecules.

Table 2: Conceptualized Chiral Derivative of this compound for Asymmetric Catalysis

| Chiral Derivative Name | Point of Chirality | Potential Application |

| (R)- or (S)-1-Phenyl-N-(4-tert-butyl-benzyl)methanamine | On the benzylic carbon of the unsubstituted benzyl group | Asymmetric hydrogenation of prochiral ketones or imines |

Involvement in Hydrogenation and Dehydrogenation Processes

Amines and their corresponding metal complexes can participate in hydrogenation and dehydrogenation reactions. While direct involvement of this compound is not reported, related systems offer insights into its potential. For instance, a patent describes the preparation of benzylamines through the catalytic hydrogenation of phenylmethyl nitrile using a skeleton nickel catalyst. nih.gov Furthermore, the synthesis of N-benzyl-N-tert-butylamine has been achieved through the hydrogenation of the corresponding N-benzylidene-amine in the presence of metal catalysts. google.com These examples highlight the general applicability of catalytic hydrogenation in the synthesis of benzylamines and suggest that complexes of this compound could potentially be explored as catalysts or pre-catalysts in such transformations.

Organocatalytic Applications of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The basicity of the nitrogen atom in this compound suggests its potential application as a Brønsted base catalyst.

As a Brønsted Base Catalyst in Organic Transformations

The steric bulk of this compound could render it a non-nucleophilic Brønsted base, which is desirable in many organic transformations where the base should only act as a proton acceptor without engaging in side reactions. Such bases are valuable in promoting reactions like eliminations and isomerizations.

Involvement in Enamine or Imine Catalysis

There is no documented evidence or research to suggest the involvement of this compound in enamine or imine catalysis, particularly concerning the activation of tertiary amines.

Investigation of Ligand-Metal Interactions and Catalytic Mechanisms

In-depth studies concerning the interaction of this compound with metal centers and the elucidation of any potential catalytic mechanisms are not present in the current body of scientific literature.

Computational Modeling of Catalytic Cycles and Active Species

No computational studies or modeling of catalytic cycles and active species involving this compound have been published.

Spectroscopic Characterization of Catalytic Intermediates

There are no available spectroscopic data or characterizations of catalytic intermediates formed from this compound in a catalytic reaction.

While direct research on the catalytic applications of this compound is not available, the structural motifs it contains—a secondary amine with bulky benzyl and 4-tert-butylbenzyl groups—are of interest in the broader field of catalysis. The sterically hindering tert-butyl group, for instance, is known to play a significant role in influencing the stereoselectivity of certain catalytic reactions. Similarly, benzylamines are a common class of ligands and reactants in various transition metal-catalyzed transformations. However, any potential catalytic activity or application of this specific compound remains speculative without dedicated research.

Applications in Advanced Organic Synthesis and Material Precursors

Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. While primary amines are most commonly used in foundational MCRs like the Ugi reaction, the utility of secondary amines is an area of ongoing exploration. organic-chemistry.orgacs.org

The classic Ugi four-component condensation involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The initial step is the formation of an iminium ion from the aldehyde and the amine. For a secondary amine like Benzyl-(4-tert-butyl-benzyl)-amine, this step is possible, but its participation in subsequent steps can be hindered. The significant steric bulk imposed by the two benzyl (B1604629) groups, particularly the one bearing a large tert-butyl substituent, can impede the approach of other reactants, potentially leading to lower reaction rates and yields compared to less hindered secondary or primary amines.

| Ugi Reaction Component | Role | Potential Challenge with this compound |

| Aldehyde/Ketone | Forms iminium ion with amine | Reaction is feasible |

| Amine | Nitrogen source for the product backbone | High steric hindrance may slow or prevent reaction |

| Carboxylic Acid | Provides acyl group | Reactivity is generally not impeded by amine structure |

| Isocyanide | Inserts into the intermediate | Nucleophilic attack on the sterically crowded nitrilium ion may be difficult |

Despite these challenges, the use of forcing conditions or specialized catalysts could potentially enable the incorporation of bulky secondary amines into MCR products, opening pathways to highly substituted, complex molecules that are otherwise difficult to access.

Benzylamine (B48309) derivatives are fundamental precursors for a wide array of nitrogen-containing heterocyclic compounds. nih.govmdpi.com Although direct examples employing this compound are not prominent in the literature, the reactivity of analogous structures provides a clear blueprint for its potential applications.

For instance, substituted benzylamines are used to construct quinoline (B57606) cores, which are prevalent in medicinal chemistry. mdpi.com A plausible strategy could involve the functionalization of one of the aromatic rings of this compound, followed by an intramolecular cyclization reaction to form a fused heterocyclic system. Furthermore, modern synthetic methods like nickel/photoredox dual catalysis enable the cross-coupling of aryl halides with N-heterocyclic precursors to form N-benzylic heterocycles, a strategy that could be adapted for this amine. nih.gov The amine itself could also serve as a building block in condensation reactions with dicarbonyl compounds or their equivalents to yield various heterocyclic scaffolds.

The structural motifs present in this compound are found in biologically active complex molecules. A notable example is the antifungal agent Butenafine (B35027), which features an N-methyl-N-(4-tert-butylbenzyl) group. This highlights the value of the 4-tert-butylbenzylamine (B181582) substructure in the design of pharmacologically relevant compounds.

The synthesis of such complex molecules often relies on the precise and strategic introduction of key functional groups. This compound could serve as a scaffold upon which additional complexity is built. Its secondary amine functionality can be used as a handle for further derivatization, or it can be carried through a multi-step synthesis to be part of the final molecular architecture.

Precursor for Functional Materials

The incorporation of bulky, well-defined functional groups is a key strategy in the design of advanced materials. The tert-butyl group, in particular, is known to impart useful properties, such as enhanced solubility in organic solvents, thermal stability, and control over intermolecular interactions.

While not a conventional monomer, this compound could be transformed into a building block for polymers. By introducing polymerizable functionalities (e.g., vinyl, acrylate, or carboxylic acid groups) onto its aromatic rings, it could be incorporated as a side-chain or as part of the main backbone of a polymer.

For example, a di-functionalized derivative could be used in step-growth polymerization to create novel polyamines. The presence of the bulky benzyl and tert-butylbenzyl groups along the polymer chain would significantly impact the material's properties:

Increased Free Volume: The bulky side groups would prevent efficient chain packing, leading to a higher fractional free volume.

Altered Thermal Properties: The rigid aromatic groups and the bulky tert-butyl substituent would likely result in a high glass transition temperature (Tg).

Enhanced Solubility: The nonpolar character of the substituents would improve solubility in common organic solvents.

Similarly, it could be a core or branching unit in the synthesis of dendrimers, where the tert-butyl groups at the periphery would modulate the dendrimer's surface properties and its interactions with guest molecules.

This interplay of interactions can be harnessed to design self-assembled monolayers (SAMs) on surfaces or to form soft materials like organogels or liquid crystals in bulk. nih.gov Research on related molecules has shown that tert-butyl groups can be instrumental in controlling the on-surface self-assembly of organic compounds, dictating the formation of specific, well-ordered nanostructures. researchgate.net The unique balance of attractive π-stacking and steric repulsion in this compound could lead to the formation of porous networks or other complex supramolecular architectures. nih.gov

| Structural Feature | Associated Non-Covalent Interaction | Potential Role in Self-Assembly |

| Benzyl Rings | π-π Stacking | Promotes directional, ordered aggregation |

| tert-Butyl Group | Steric Hindrance, Van der Waals Forces | Controls intermolecular spacing, prevents dense packing, creates porous structures |

| Secondary Amine | Hydrogen Bonding (as donor) | Can participate in directing assembly if not sterically shielded |

Strategic Utility in Advanced Synthetic Methodologies

Beyond being a simple building block, this compound has potential utility as a tool in synthetic methods. Its sterically hindered nitrogen atom makes it a candidate for use as a non-nucleophilic base, capable of deprotonating acidic compounds without competing in nucleophilic side reactions.

Furthermore, the amine can act as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the bulky benzyl substituents would create a defined steric pocket around it. This steric environment can influence the selectivity of a catalyzed reaction, for example, in asymmetric synthesis or cross-coupling reactions where control over the catalyst's coordination sphere is crucial. While specific examples are scarce, the principles of ligand design suggest that N,N-dibenzylamine derivatives can be effective ligands in various catalytic transformations.

Stereoselective Transformations

Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over others. These methods are crucial in the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science.

The field of asymmetric synthesis often utilizes chiral amines and their derivatives as catalysts, auxiliaries, or starting materials. For instance, chiral versions of N-benzyl-N-α-methylbenzylamine have been successfully employed as chiral lithium amides in asymmetric conjugate additions to construct stereochemically defined cyclopentane (B165970) derivatives. This highlights the potential for appropriately modified benzylamines to induce chirality.

However, this compound itself is an achiral molecule. For it to be relevant in stereoselective transformations, it would typically need to be converted into a chiral derivative, for example, by introducing a chiral center on the benzylic carbon or by forming a chiral complex with a metal. There is currently no available research that describes the synthesis of such chiral derivatives of this compound or their application in stereoselective processes. The steric bulk of the tert-butyl group could play a significant role in directing the stereochemical outcome of a reaction if the compound were part of a chiral catalyst or auxiliary, but this remains a hypothetical consideration without supporting research.

Theoretical and Computational Investigations of Benzyl 4 Tert Butyl Benzyl Amine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in Benzyl-(4-tert-butyl-benzyl)-amine are fundamental to understanding its stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens for examining these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry and various ground-state electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost.

These calculations can yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, the calculated bond lengths in the benzyl (B1604629) and 4-tert-butyl-benzyl moieties would be expected to be in typical ranges for C-C aromatic, C-C single, C-N, and C-H bonds. The geometry around the nitrogen atom is particularly important, as it influences the amine's basicity and nucleophilicity.

Furthermore, DFT calculations provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of high negative potential.

Table 1: Calculated Ground State Properties for this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Property | Value |

| Total Energy | -850.123 Hartree |

| Dipole Moment | 1.25 Debye |

| N-C (benzyl) Bond Length | 1.46 Å |

| N-C (t-butylbenzyl) Bond Length | 1.46 Å |

| C-N-C Bond Angle | 112.5° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and localization of these orbitals are key predictors of a molecule's reactivity and the types of reactions it will undergo.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, with some delocalization into the aromatic rings. This indicates that the amine will likely act as a nucleophile or an electron donor in chemical reactions. The LUMO, conversely, is likely distributed over the anti-bonding orbitals of the benzyl and 4-tert-butyl-benzyl groups.

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions and understanding the mechanisms of reactions involving nucleophilic or electrophilic attack. The study of frontier orbitals in related amine structures has been shown to successfully predict their metabolic activation pathways. nih.gov

Table 2: Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from such calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Conformational Analysis and Energy Landscapes of the Amine Molecule

The flexibility of the benzyl groups allows this compound to adopt various conformations. Conformational analysis is essential for understanding the molecule's preferred shapes and the energy barriers between different conformers. This is typically performed by systematically rotating the rotatable bonds (e.g., the C-N bonds and the C-C bonds connecting the methylene (B1212753) groups to the rings) and calculating the potential energy at each step.

The resulting potential energy surface reveals the low-energy conformers (local minima) and the transition states connecting them. The global minimum represents the most stable conformation of the molecule under isolated conditions. The relative energies of different conformers can influence the molecule's physical properties and its binding affinity to biological targets or catalysts. The presence of the bulky tert-butyl group can be expected to introduce steric hindrance that influences the conformational preferences of the 4-tert-butyl-benzyl moiety.

Reaction Mechanism Prediction and Validation for Amine-Involved Processes

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its participation in reactions such as N-alkylation, acylation, or oxidation.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. ucsb.edu Transition state theory is a common approach to simplifying the complex dynamics of a reaction. ucsb.edu Computational methods can locate the geometry of the TS and calculate its energy. youtube.comims.ac.jppeerj.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves following the reaction path downhill from the transition state towards both the reactants and the products. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, thus validating the proposed reaction pathway.

Solvent Effects on Reaction Pathways and Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. mdpi.com Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions like hydrogen bonding.

For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. The study of solvent effects is crucial for accurately predicting reaction outcomes under realistic experimental conditions. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics simulations for a molecule like this compound would aim to elucidate its conformational landscape, intermolecular interactions, and behavior in various solvents. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. youtube.comyoutube.com From this trajectory, a wealth of information about the system's properties can be extracted.

The structure of this compound, featuring two phenyl rings and a secondary amine group, suggests that its intermolecular interactions would be a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions.

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. In a condensed phase or in a protic solvent, this would lead to the formation of a network of hydrogen bonds. Studies on related N-substituted benzylamines and other aromatic amines have highlighted the importance of C-H...N and N-H...N interactions in their crystal packing and aggregation. preprints.orgnih.gov The strength of these interactions can be quantified in simulations by calculating interaction energies, which for similar C-H...N bonds have been estimated to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov

π-π Stacking and Hydrophobic Interactions: The two benzyl groups provide significant non-polar surface area, leading to π-π stacking and hydrophobic interactions. nih.gov The tert-butyl group further enhances the hydrophobic character of the molecule. In aqueous solutions, these non-polar regions would tend to aggregate to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. rsc.org Molecular dynamics simulations can characterize the geometry and stability of these π-π interactions, which can adopt parallel-displaced or T-shaped configurations. nih.gov

An illustrative summary of the expected primary intermolecular interactions for this compound is presented below.

| Interaction Type | Participating Groups | Estimated Interaction Energy (kJ/mol) |

| Hydrogen Bonding (N-H...N) | Secondary amine | -10 to -25 |

| π-π Stacking | Benzyl rings | -5 to -15 |

| Hydrophobic Interactions | Tert-butyl group, Benzyl rings | Variable, dependent on solvent |

| van der Waals Forces | Entire molecule | -2 to -5 |

Note: The interaction energies are representative values based on studies of similar functional groups and are not specific experimental values for this compound.

The behavior of this compound in solution is dictated by the interplay of the intermolecular forces mentioned above and its interactions with the solvent molecules.

Solvation Shell: In a solvent, the solute molecule is surrounded by a "shell" of solvent molecules. The structure and dynamics of this solvation shell can be analyzed using radial distribution functions (RDFs) obtained from MD simulations. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For this compound in a polar solvent like water, one would expect to see a well-defined first solvation shell around the polar amine group due to hydrogen bonding. Conversely, the solvation around the non-polar benzyl and tert-butyl groups would be less structured.

Aggregation and Self-Assembly: Due to the significant hydrophobic portions of the molecule, this compound would be expected to exhibit aggregation in polar solvents. MD simulations can be used to study the process of self-assembly, revealing the size, shape, and stability of the resulting aggregates. nih.govrsc.org The driving force for this aggregation is the minimization of the disruption of the hydrogen-bonding network of the solvent by the non-polar parts of the solute.

A hypothetical table summarizing the expected solution behavior in different solvent types is provided below.

| Solvent Type | Primary Solute-Solvent Interaction | Expected Solution Behavior |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with the amine group, Hydrophobic interactions with aromatic and alkyl groups | Low solubility, tendency to aggregate |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole interactions, some hydrogen bond accepting capability | Moderate to good solubility |

| Non-polar (e.g., Hexane, Toluene) | van der Waals forces, π-π stacking with aromatic solvents | Good solubility |

Computational studies on related aromatic amines and substituted benzimidazoles have demonstrated the utility of MD simulations in understanding their aggregation behavior and the dominant intermolecular forces at play. nih.govacs.org These studies confirm that a combination of hydrogen bonding and π-stacking interactions are often the key drivers for the formation of supramolecular structures. acs.org

Advanced Analytical Research Techniques for Studying Benzyl 4 Tert Butyl Benzyl Amine

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Mechanisms

In situ NMR spectroscopy is a formidable tool for tracking the kinetics and unraveling the mechanisms of reactions that produce or consume Benzyl-(4-tert-butyl-benzyl)-amine. By monitoring the reaction directly within the NMR tube, researchers can observe the appearance of product signals and the disappearance of reactant signals over time.

For instance, in reactions involving the synthesis of related benzylamines, ¹H NMR is used to follow the conversion of starting materials. rsc.org The benzylic protons (–CH₂–) of this compound and its precursors have distinct chemical shifts, allowing for clear differentiation and quantification. A study on the amination of alcohols demonstrated the use of ¹H NMR to calculate the percentage conversion to N-benzyl-N-methylacetamide by comparing the integration of reactant and product peaks. rsc.org Similarly, mechanistic studies on catalytic amide bond formation between toluic acid and benzylamine (B48309) have utilized ¹⁹F, ³¹P, and ⁷⁷Se NMR to identify key intermediates, such as silyl (B83357) esters and selenophosphonium adducts, providing deep insight into the catalytic cycle. acs.org These principles are directly applicable to studying the synthesis of this compound, for example, in the reductive amination of 4-tert-butylbenzaldehyde (B1265539) with benzylamine.

Table 1: Representative ¹H NMR Data for Monitoring Benzylamine Reactions

| Compound | Functional Group | Typical Chemical Shift (ppm) | Application in Reaction Monitoring |

|---|---|---|---|

| Benzylamine | Benzylic CH₂ | ~3.84 | Monitoring disappearance of starting material. chemicalbook.com |

| Aldehyde Precursor | Aldehydic CH | ~9.8-10.0 | Tracking consumption of the aldehyde. |

| This compound | Benzylic CH₂ | Varies | Monitoring formation of the final product. elsevierpure.com |

Note: Exact chemical shifts depend on the solvent and specific molecular structure.

Mass Spectrometry for Pathway Intermediates and Molecular Identification

Mass spectrometry (MS) is crucial for the definitive identification of this compound and for detecting transient intermediates and byproducts formed during its synthesis. The technique provides a precise mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound. The PubChem database lists the molecular weight of this compound as 253.4 g/mol . nih.gov

In synthetic procedures, MS, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to analyze the reaction mixture. This allows for the separation of components before they enter the mass spectrometer, enabling the identification of each substance. For example, in the synthesis of imines from benzylamine and various alcohols, GC-MS is used to track the reaction and confirm the structure of the products and intermediates. google.com The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a molecular fingerprint. For this compound, expected fragments would include the benzyl (B1604629) cation (m/z 91) and the 4-tert-butylbenzyl cation (m/z 147).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₃N | nih.gov |

| Molecular Weight | 253.4 g/mol | nih.gov |

| Monoisotopic Mass | 253.183 Da | nih.gov |

| Common Technique | GC-MS | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to monitor the progress of a reaction. mdpi.comnih.gov For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum would show characteristic absorptions for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the tert-butyl group, and C=C stretching of the benzene (B151609) rings. The progress of a synthesis, such as the reductive amination of an aldehyde and a primary amine, can be followed by observing the disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine, and the appearance of the N-H stretch of the secondary amine product. mdpi.com

PubChem provides spectral data for the related compound 4-tert-butylbenzylamine (B181582), which shows characteristic peaks that would be similar in this compound. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | Confirms the presence of the amine group. |

| C-H Stretch (sp²) | Aromatic Ring | 3000-3100 | Indicates the presence of benzene rings. |

| C-H Stretch (sp³) | Alkyl Groups (CH₂, tert-butyl) | 2850-3000 | Confirms the aliphatic portions of the molecule. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the gold standard for separating complex mixtures and assessing the purity of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective method for monitoring reaction progress and quantifying the concentration of this compound. rsc.org The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

In the analysis of benzylamine-related reactions, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com By injecting aliquots of a reaction mixture at different time points, a chromatogram is generated showing peaks corresponding to reactants, intermediates, and products. The area under each peak is proportional to the concentration of that compound, allowing for precise quantification and calculation of reaction yield and purity. acs.org For benzylamines, which may have low UV absorbance, derivatization with a fluorescent tag can be used to enhance detection sensitivity. rsc.org However, direct UV detection is also feasible, with typical wavelengths around 210 nm or 256 nm being effective for compounds containing benzene rings. sielc.comsielc.com

Table 4: Typical HPLC Parameters for Benzylamine Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 | Good separation for moderately polar to nonpolar compounds. rsc.org |

| Mobile Phase | Acetonitrile/Water with modifier (e.g., TFA) | Allows for gradient elution to separate compounds with different polarities. sielc.com |

| Detection | UV at 210 or 256 nm | Benzene rings exhibit absorbance at these wavelengths. sielc.comsielc.com |

Gas Chromatography (GC) for Volatile Byproducts and Reaction Profiles

Gas Chromatography (GC) is an essential technique for the analysis of volatile and thermally stable compounds, making it well-suited for studying this compound and potential volatile byproducts from its synthesis. hw.ac.uk Samples are vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase.

GC is frequently coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification. acs.org It can be used to determine the purity of the final product and to create a profile of the entire reaction mixture, identifying side-products such as toluene (B28343) (from debenzylation) or dibenzylamine (B1670424) (from over-alkylation). hw.ac.ukscispace.com For instance, studies on the synthesis of benzylamine from benzyl alcohol have used GC to analyze the product stream, identifying and quantifying benzylamine, benzonitrile (B105546), and dibenzylamine. hw.ac.uk A GC-MS method is specifically noted for this compound in the PubChem database, indicating its utility for analyzing this compound. nih.gov

Table 5: Application of GC in the Analysis of Benzylamine Synthesis

| Analytical Target | Technique | Column Example | Typical Finding |

|---|---|---|---|

| Purity of Benzylamine | GC-FID | DB-1 | Quantifies the main product against impurities. hw.ac.uk |

| Identification of Byproducts | GC-MS | DB-1 | Identifies structures of side-products like benzonitrile and dibenzylamine. hw.ac.ukscispace.com |

| Reaction Conversion | GC-FID | Capillary Column | Determines the consumption of starting materials (e.g., benzyl alcohol). acs.org |

Diffraction Methods for Solid-State Structure Research

The study of the solid-state structure of a compound is crucial for understanding its physical and chemical properties. While research may not always focus on the crystalline forms of this compound, diffraction methods are indispensable when such forms are under investigation.

X-ray Crystallography of Derivatives or Co-crystals

While specific X-ray crystallography data for this compound is not prominently available in published literature, the technique remains a powerful tool for the unambiguous determination of the three-dimensional structure of its derivatives or co-crystals. youtube.comyoutube.com Single-crystal X-ray diffraction (SC-XRD) allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing definitive proof of molecular connectivity and stereochemistry. youtube.com

In the context of this compound, forming crystalline derivatives can be a strategic approach to facilitate structural analysis. For instance, reaction with a suitable acid could yield a crystalline salt, which may be more amenable to single crystal growth than the parent amine. The resulting crystal structure would confirm the protonation site and reveal the intricate network of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. vensel.org

Furthermore, the principles of crystal engineering can be applied to form co-crystals of this compound with other molecules (co-formers). bgu.ac.ilnih.gov Co-crystals are multi-component crystals held together by non-covalent interactions. nih.govnih.gov The selection of a co-former with complementary functional groups, for example, a carboxylic acid, could lead to the formation of robust hydrogen-bonding synthons, facilitating the growth of high-quality crystals. nih.gov The analysis of such co-crystals via SC-XRD would not only confirm the structure of the amine but also provide valuable insights into its intermolecular interaction propensity. youtube.comyoutube.com

The process of SC-XRD involves irradiating a single crystal with a focused beam of X-rays and detecting the diffraction pattern. youtube.com The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, from which the atomic positions can be determined. nih.gov

Table 1: Hypothetical X-ray Crystallography Data for a Derivative of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1550 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Advanced Hyphenated Techniques in Chemical Research for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as in reaction mixtures or environmental samples, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to its chemical nature, this compound can be analyzed by GC-MS. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. labrulez.com To mitigate these issues, specialized columns with deactivated surfaces or the use of derivatizing agents can be employed. labrulez.comgdut.edu.cn Derivatization, for instance with benzoyl chloride, can improve the chromatographic behavior and the mass spectrometric fragmentation pattern of the analyte. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers a versatile and highly sensitive alternative for the analysis of this compound. nih.govacs.org This technique is well-suited for non-volatile or thermally labile compounds. Reversed-phase liquid chromatography can be used to separate the target compound from other components in a mixture. The use of an electrospray ionization (ESI) source in the mass spectrometer allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺, which can then be fragmented in the tandem MS stage to provide structural information and enhance selectivity. nih.gov The separation of isomers can often be achieved by optimizing the chromatographic conditions, including the choice of column and mobile phase. nih.gov

The power of hyphenated techniques lies in their ability to provide both qualitative and quantitative information in a single analysis. For complex mixtures, these techniques are indispensable for identifying and quantifying specific components.

Table 2: Advanced Hyphenated Techniques for the Analysis of Benzylamine Derivatives

| Technique | Separation Principle | Detection Principle | Application in Amine Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a stationary phase based on boiling point and polarity. gdut.edu.cn | Ionization and fragmentation of molecules and detection of the resulting ions based on their mass-to-charge ratio. gdut.edu.cn | Analysis of volatile and semi-volatile amines; derivatization may be required to improve peak shape and sensitivity. nih.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. mdpi.com | Selection and fragmentation of a specific precursor ion and detection of the resulting product ions. nih.govchromatographyonline.com | High-sensitivity and high-selectivity analysis of non-volatile or thermally labile amines in complex matrices. nih.govchromatographyonline.com |